Trisguanidinium phosphate

Description

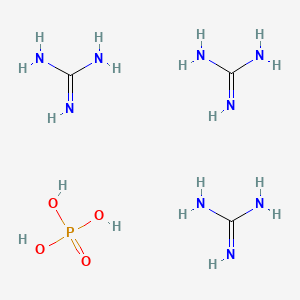

Trisguanidinium phosphate is a phosphate salt composed of three guanidinium cations ([C(NH₂)₃]⁺) bonded to a phosphate anion (PO₄³⁻). Guanidinium salts are known for their high solubility in water and strong hydrogen-bonding capabilities, making them valuable in pharmaceuticals, catalysis, and materials science . The tris configuration likely enhances these properties due to increased cationic charge density, which may improve thermal stability and ionic conductivity compared to mono- or diguanidinium phosphates.

Properties

CAS No. |

38848-02-1 |

|---|---|

Molecular Formula |

C3H18N9O4P |

Molecular Weight |

275.21 g/mol |

IUPAC Name |

diaminomethylideneazanium;phosphate |

InChI |

InChI=1S/3CH5N3.H3O4P/c3*2-1(3)4;1-5(2,3)4/h3*(H5,2,3,4);(H3,1,2,3,4) |

InChI Key |

CJFCGSLFEZPBNJ-UHFFFAOYSA-N |

SMILES |

C(=N)(N)N.C(=N)(N)N.C(=N)(N)N.OP(=O)(O)O |

Canonical SMILES |

C(=[NH2+])(N)N.C(=[NH2+])(N)N.C(=[NH2+])(N)N.[O-]P(=O)([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisguanidinium phosphate typically involves the reaction of guanidine with phosphoric acid. One common method is to dissolve guanidine in water and then add phosphoric acid slowly while maintaining the temperature at around 0-5°C. The reaction mixture is then stirred for several hours to ensure complete reaction. The resulting product is filtered, washed, and dried to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Trisguanidinium phosphate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form different phosphate derivatives.

Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.

Substitution: Substitution reactions can occur at the guanidinium groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield phosphate esters, while substitution with alkyl halides can produce alkylated guanidinium phosphates.

Scientific Research Applications

Trisguanidinium phosphate has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to penetrate cell membranes.

Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism by which trisguanidinium phosphate exerts its effects involves the formation of stable complexes with target molecules. The guanidinium groups can form hydrogen bonds and electrostatic interactions with various biomolecules, facilitating their transport across cell membranes and enhancing their stability. This makes this compound a valuable tool in biochemical research and drug delivery.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of trisguanidinium phosphate relative to analogous phosphate compounds:

Table 1: Comparative Properties of this compound and Similar Compounds

Key Differences:

- Solubility : this compound is expected to exhibit higher aqueous solubility than alkyl phosphates (e.g., TMP) due to ionic interactions, whereas calcium phosphates are insoluble .

- Thermal Stability: The trisguanidinium derivative likely surpasses mono-guanidinium phosphate (decomposes at 180–200°C) due to reinforced ionic networks . In contrast, tribasic calcium phosphate remains stable above 400°C .

- Applications : Unlike calcium phosphates (used in bone grafts or fertilizers), this compound is hypothesized to excel in electrochemical or catalytic systems due to its charged structure .

Pharmaceutical Relevance

While guanidinium phosphate (1:1) is utilized in protein denaturation buffers, this compound’s enhanced charge density could improve drug stabilization or nucleic acid delivery. For example, diguanidine hydrogen phosphate has been studied for its role in enhancing peptide solubility .

Agricultural and Industrial Use

Phosphate compounds like tribasic calcium phosphate are critical in fertilizers due to slow phosphate release .

Material Science

Guanidinium phosphates exhibit proton conductivity under anhydrous conditions, suggesting trisguanidinium variants could outperform mono/di derivatives in fuel cell membranes .

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing trisguanidinium phosphate in academic research?

To synthesize this compound, a common approach involves reacting guanidine with phosphoric acid under controlled stoichiometric and pH conditions. Characterization should include:

- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and purity by analyzing proton (¹H) and phosphorus (³¹P) signals .

- X-ray Diffraction (XRD) : For crystallographic data to verify the compound’s phase purity and lattice parameters .

- Elemental Analysis : To validate the C:N:P ratio, ensuring stoichiometric accuracy .

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition pathways .

Q. How can researchers quantify this compound in complex matrices (e.g., environmental samples)?

A validated approach involves:

- Spectrophotometric Assays : Use vanadate-molybdate reagents to form a colored complex, with absorbance measured at 880 nm. Calibration curves (R² > 0.99) and blank corrections are critical for accuracy .

- Ion Chromatography (IC) : Separation via anion-exchange columns followed by conductivity detection, optimized for phosphate species .

- Error Analysis : Report standard deviations and 95% confidence intervals for replicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What experimental designs are suitable for studying the mechanistic interactions of this compound in biological systems?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinities (e.g., with proteins or nucleic acids) by measuring heat exchange during ligand-receptor interactions .

- Molecular Dynamics (MD) Simulations : Models molecular interactions at atomic resolution to predict binding sites and stability .

- Factorial Design Experiments : Use a matrix (e.g., 2³ factorial design) to test variables like pH, temperature, and ionic strength on interaction kinetics .

Q. How can researchers evaluate the environmental stability and degradation pathways of this compound?

- Hydrolysis Studies : Conduct time-resolved experiments under varying pH (3–10) and temperature (25–60°C) to identify degradation products via LC-MS .

- Advanced Spectroscopy : Pair Raman spectroscopy with hyperspectral imaging (HSI) to map spatial distribution and degradation in environmental matrices .

- Mineral Liberation Analyzer (MLA) : Quantify phosphate liberation rates in heterogeneous samples (e.g., soil or sediment) .

Q. What advanced techniques are recommended for resolving contradictory data in this compound research?

- Cross-Validation with Multiple Methods : For example, validate spectrophotometric data with IC or ICP-MS to rule out matrix interference .

- Error Propagation Analysis : Use tools like LINEST in Excel to calculate uncertainties in regression models and improve result reliability .

- Peer Benchmarking : Compare results with literature on analogous compounds (e.g., trisodium phosphate) to identify systemic biases .

Methodological Best Practices

- Data Validation : Cross-reference results with MLA, EPMA, or SAM-guided HSI analyses to confirm mineralogical interactions .

- Reproducibility : Follow guidelines for experimental reporting, including detailed protocols, instrument settings, and raw data archiving .

- Ethical and Environmental Considerations : Align with regulatory frameworks (e.g., ATSDR toxicological profiles) to assess ecological risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.